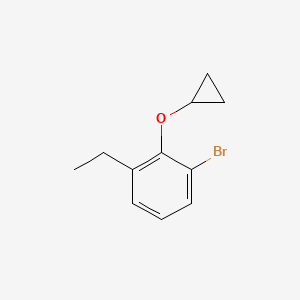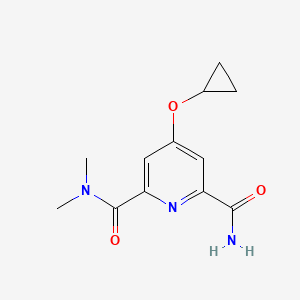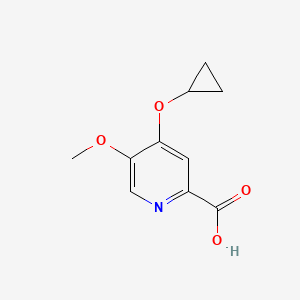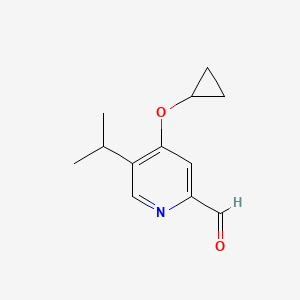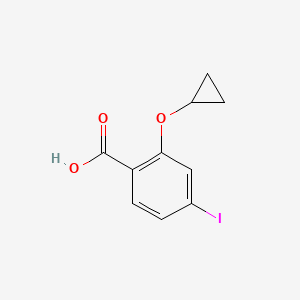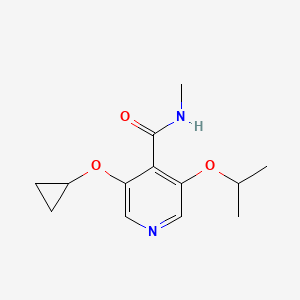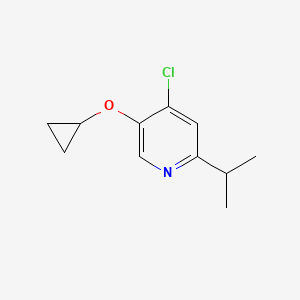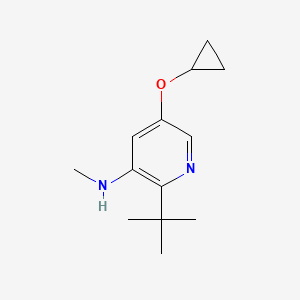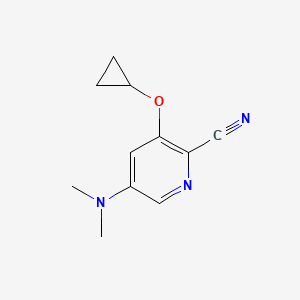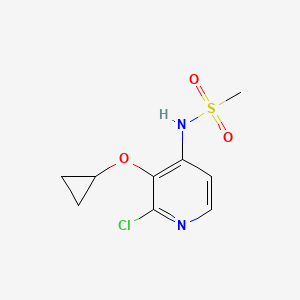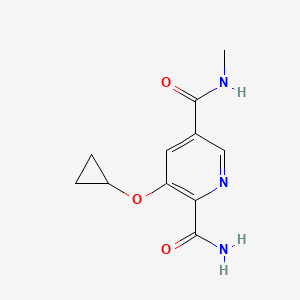
3-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.242 g/mol . It is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, and two carboxamide groups at the 2 and 5 positions of the pyridine ring.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide involves several steps. One common method includes the reaction of 3-cyclopropoxypyridine-2,5-dicarboxylic acid with N-methylamine under specific conditions to form the desired compound . The reaction typically requires a solvent such as dichloromethane and a catalyst like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bonds.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropoxy group, using reagents like halogens or nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-N5-methylpyridine-2,5-dicarboxamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide: This compound has a similar structure but with an additional methyl group at the N2 position.
3-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide: This compound has three methyl groups attached to the nitrogen atoms, making it more sterically hindered.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide:
Eigenschaften
Molekularformel |
C11H13N3O3 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-N-methylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C11H13N3O3/c1-13-11(16)6-4-8(17-7-2-3-7)9(10(12)15)14-5-6/h4-5,7H,2-3H2,1H3,(H2,12,15)(H,13,16) |
InChI-Schlüssel |
PFILPZZFGTUCPB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(N=C1)C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




